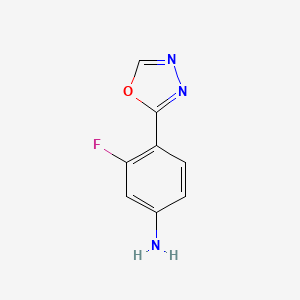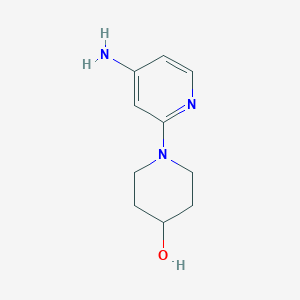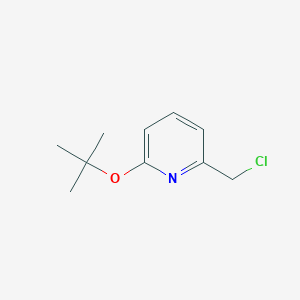
2-(叔丁氧基)-6-(氯甲基)吡啶
描述
2-(Tert-butoxy)-6-(chloromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the second position and a chloromethyl group at the sixth position of the pyridine ring
科学研究应用
2-(Tert-butoxy)-6-(chloromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of functional materials, including polymers and ligands for catalysis.
作用机制
Target of action
Similar compounds, such as tert-butyl esters, are often used in organic synthesis as protecting groups . They can react with various functional groups in a molecule, protecting these groups from unwanted reactions during a synthesis process .
Mode of action
They can undergo reactions such as deprotection, reduction, and oxidation .
Biochemical pathways
Similar compounds can participate in various chemical reactions, leading to changes in molecular structures .
Result of action
The reactions it participates in can lead to significant changes in the structures of molecules .
Action environment
The action of “2-(Tert-butoxy)-6-(chloromethyl)pyridine” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s reactivity, stability, and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-6-(chloromethyl)pyridine typically involves the chloromethylation of 2-(tert-butoxy)pyridine. One common method includes the reaction of 2-(tert-butoxy)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the sixth position.
Industrial Production Methods
Industrial production methods for 2-(tert-butoxy)-6-(chloromethyl)pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(Tert-butoxy)-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 2-(tert-butoxy)-6-methylpyridine.
相似化合物的比较
Similar Compounds
- 2-(Tert-butoxy)-4-(chloromethyl)pyridine
- 2-(Tert-butoxy)-6-(bromomethyl)pyridine
- 2-(Tert-butoxy)-6-(hydroxymethyl)pyridine
Uniqueness
2-(Tert-butoxy)-6-(chloromethyl)pyridine is unique due to the specific positioning of the tert-butoxy and chloromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
属性
IUPAC Name |
2-(chloromethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDOXMYXZBOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



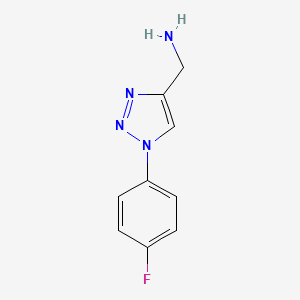
![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1444956.png)
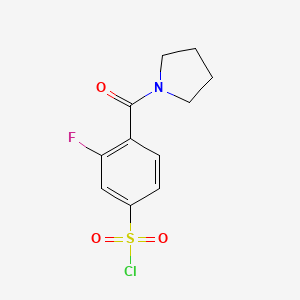
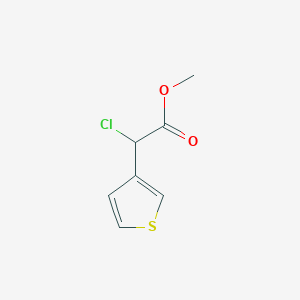
![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
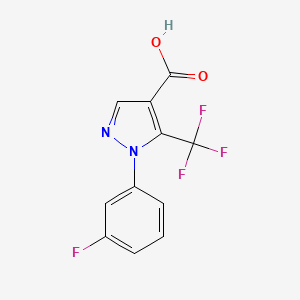
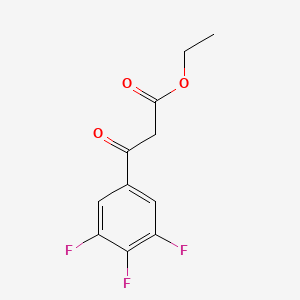
![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)
